1-Dimethylamino-2-propanol

Description

Properties

IUPAC Name |

1-(dimethylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXUNZWLEYGQAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5031210 | |

| Record name | Dimepranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5031210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propanol, 1-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

108-16-7 | |

| Record name | 1-(Dimethylamino)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimepranol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Dimethylamino)-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimepranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5031210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(dimethylamino)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMEPRANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX17195H4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the structure of 1-dimethylamino-2-propanol

An In-depth Technical Guide to 1-Dimethylamino-2-propanol

Introduction

This compound, also known as dimepranol, is a chiral amino alcohol that serves as a versatile building block in organic synthesis and holds significance in the pharmaceutical industry.[1][2] Its bifunctional nature, containing both a hydroxyl group and a tertiary amine, allows it to participate in a wide array of chemical reactions.[3] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its role in research and drug development.

Chemical Structure and Properties

This compound is a clear, colorless to light yellow liquid.[4][5] It is miscible with water and flammable.[2][4][5] The molecule contains a stereocenter at the second carbon atom, and thus exists as two enantiomers, (S)-(+)-1-dimethylamino-2-propanol and (R)-(-)-1-dimethylamino-2-propanol.

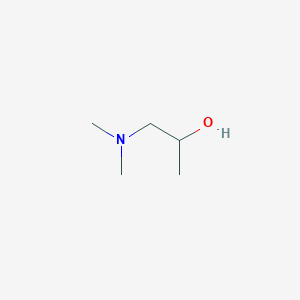

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical Structure of this compound

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| IUPAC Name | 1-(Dimethylamino)propan-2-ol[2][6] |

| CAS Number | 108-16-7[7] |

| Molecular Formula | C5H13NO[7] |

| Molecular Weight | 103.16 g/mol [8] |

| SMILES | CC(O)CN(C)C[6] |

| InChI | 1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3 |

| InChIKey | NCXUNZWLEYGQAH-UHFFFAOYSA-N[7] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Clear colorless to yellow liquid[4][5] |

| Density | 0.837 g/mL at 25 °C |

| Boiling Point | 121-127 °C[2] |

| Melting Point | -85 °C |

| Flash Point | 26 °C |

| Refractive Index | n20/D 1.419 |

| Solubility | Miscible in water[2][4] |

| pH | 11 (100g/l, H2O, 20℃)[4] |

Synthesis

A common method for the synthesis of this compound involves the reaction of propylene (B89431) oxide with dimethylamine (B145610). This reaction is typically carried out in a suitable solvent and may be catalyzed. Another synthetic route involves the isomerization of 2-dimethylamino-1-propanol.[9]

Below is a generalized workflow for the synthesis of this compound.

Caption: Generalized Synthesis Workflow

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the different protons in the molecule. The methyl protons of the dimethylamino group would appear as a singlet, while the protons of the ethyl group would show more complex splitting patterns (a doublet for the CH3 group and a multiplet for the CH group). The methylene (B1212753) protons adjacent to the nitrogen would also appear as a multiplet, and the hydroxyl proton would be a broad singlet.[10]

Infrared (IR) Spectroscopy: The IR spectrum would exhibit a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. A C-N stretching vibration would be observed around 1250-1020 cm⁻¹.[7]

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.[7]

Table 3: Summary of Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals for N(CH₃)₂, CH₃, CH, CH₂, OH protons |

| ¹³C NMR | Peaks for all five carbon atoms |

| IR | Broad O-H stretch (~3300 cm⁻¹), C-N stretch (~1100 cm⁻¹) |

| Mass Spec | Molecular ion peak at m/z = 103.16 |

Applications in Research and Drug Development

This compound, particularly its chiral forms, is a valuable tool in asymmetric synthesis.[1]

-

Chiral Auxiliary and Ligand: It can be used as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct a stereoselective reaction.[1] It also functions as a bidentate ligand, coordinating to metal centers to create a chiral environment for catalysis.[1]

-

Precursor for Biologically Active Compounds: Its existing stereocenter makes it an important starting material for the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients (APIs).[1]

-

Pharmaceutical Formulations: It is a component of Inosine pranobex, a drug that has been shown to have immunomodulatory effects.[2][5]

The role of (S)-(+)-1-dimethylamino-2-propanol as a chiral ligand in asymmetric catalysis is depicted in the following diagram.

Caption: Role in Asymmetric Synthesis

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound from propylene oxide and dimethylamine.

Materials:

-

Propylene oxide

-

Dimethylamine (40% aqueous solution)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine dimethylamine solution and methanol.

-

Cool the mixture in an ice bath.

-

Slowly add propylene oxide to the cooled solution while stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The crude product is then purified by fractional distillation.

Spectroscopic Analysis: ¹H NMR

Objective: To obtain a ¹H NMR spectrum of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Dissolve a small amount (5-10 mg) of the purified this compound in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.

-

Cap the NMR tube and gently shake to ensure the sample is fully dissolved.

-

Place the NMR tube in the spinner turbine and adjust the depth.

-

Insert the sample into the NMR spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the resulting Free Induction Decay (FID) to obtain the frequency domain spectrum.

-

Integrate the peaks and assign them to the corresponding protons in the molecule.

Spectroscopic Analysis: Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of this compound.

Materials:

-

This compound sample

-

FTIR spectrometer with a liquid sample cell (e.g., NaCl plates)

-

Dropper

Procedure:

-

Ensure the liquid sample cell is clean and dry.

-

Place a small drop of the this compound sample onto one of the salt plates.

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin film.

-

Mount the sample cell in the FTIR spectrometer.

-

Acquire the background spectrum (air).

-

Acquire the sample spectrum.

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

References

- 1. (S)-(+)-1-Dimethylamino-2-propanol | 53636-17-2 | Benchchem [benchchem.com]

- 2. Dimethylaminoisopropanol - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 108-16-7 [chemicalbook.com]

- 5. 1 Dimethylamino 2 Propanol, C5H13NO, 108-16-7, N N Dimethyl 2 Hydroxypropylamine [mallakchemicals.com]

- 6. 1-(DIMETHYLAMINO)PROPAN-2-OL | CAS 108-16-7 [matrix-fine-chemicals.com]

- 7. 2-Propanol, 1-(dimethylamino)- [webbook.nist.gov]

- 8. (S)-(+)-1-Dimethylamino-2-propanol | C5H13NO | CID 6950248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US3402203A - Process of preparing n, n-dimethylamino alcohols - Google Patents [patents.google.com]

- 10. This compound(108-16-7) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 1-Dimethylamino-2-propanol from Propylene Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-dimethylamino-2-propanol, a crucial intermediate in the pharmaceutical industry, via the nucleophilic ring-opening of propylene (B89431) oxide with dimethylamine (B145610).[1][2] This document details the underlying reaction mechanism, catalytic influences, potential side reactions, and a comprehensive experimental protocol suitable for a laboratory setting.

Reaction Mechanism and Regioselectivity

The synthesis of this compound from propylene oxide is a classic example of a nucleophilic ring-opening reaction. In this process, dimethylamine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring of propylene oxide. This attack leads to the cleavage of a carbon-oxygen bond, opening the strained three-membered ring and forming the amino alcohol product after proton transfer.

The reaction can proceed via two main pathways, depending on whether the nucleophilic attack occurs at the less sterically hindered primary carbon (C1) or the more substituted secondary carbon (C2) of the propylene oxide molecule.

-

Under basic or neutral conditions , the reaction generally follows an SN2 mechanism. The dimethylamine preferentially attacks the less sterically hindered C1 carbon, leading to the formation of the desired product, This compound .

-

Under acidic conditions , the epoxide oxygen is first protonated, which activates the ring. The nucleophile then attacks the more substituted C2 carbon, which can better stabilize the partial positive charge in the transition state. This would lead to the formation of the isomeric byproduct, 2-dimethylamino-1-propanol.

Therefore, to ensure high selectivity for this compound, the reaction is typically carried out under basic or neutral conditions. The product itself, being an amino alcohol, can act as a base catalyst, a phenomenon known as autocatalysis.[3]

The Role of Catalysis

While the reaction can proceed without a catalyst, particularly at elevated temperatures and pressures, the use of a catalyst can significantly improve the reaction rate and selectivity.

-

Base Catalysis: As mentioned, the reaction is inherently base-catalyzed. The basic amine facilitates the ring-opening by increasing the nucleophilicity of the attacking amine. The product amino alcohol can also participate in this catalysis.

-

Lewis Acid Catalysis: Lewis acids can activate the epoxide ring by coordinating to the oxygen atom, making the carbon atoms more electrophilic and susceptible to nucleophilic attack. However, care must be taken as strong Lewis acids can also promote the formation of the undesired isomer and polymerization side reactions.

-

Alkali Metal Halides: Salts such as lithium bromide (LiBr) have been shown to be effective catalysts for the ring-opening of propylene oxide with amines.[4] The lithium cation can coordinate to the epoxide oxygen, activating the ring, while the bromide anion can act as a nucleophile or a base to facilitate the reaction.

Quantitative Data on Reaction Conditions

The synthesis of this compound is adaptable to various scales, from laboratory synthesis to industrial production. The following table summarizes typical reaction conditions and reported yields, primarily derived from patent literature describing similar aminolysis reactions.

| Parameter | Value/Range | Catalyst | Reported Yield | Purity | Source |

| Temperature | 100 - 170 °C | Not specified | High | >99% | Patent Literature |

| Preferred Temp. | 140 - 155 °C | Not specified | ~91.5% | 99.31% | Patent Literature |

| Pressure | 0.1 - 1.0 MPa | Not specified | High | >99% | Patent Literature |

| Reaction Time | 1 - 3 hours | Not specified | High | >99% | Patent Literature |

| Molar Ratio (PO:Amine) | 1.8:1 to 2:1 | Not specified | High | >99% | Patent Literature |

| Aniline Aminolysis | 125 °C | LiBr | Not specified | Not specified | Academic Paper[4] |

| Pressure (Aniline) | 7.65 atm | LiBr | Not specified | Not specified | Academic Paper[4] |

Detailed Experimental Protocol (Laboratory Scale)

This protocol describes a representative laboratory-scale synthesis of this compound.

Reagents:

-

Propylene Oxide (C₃H₆O, MW: 58.08 g/mol )

-

Dimethylamine (C₂H₇N, MW: 45.08 g/mol ) - typically used as a solution in a solvent like ethanol (B145695) or THF, or as a liquefied gas.

-

Methanol (B129727) (as solvent and for workup)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Equipment:

-

High-pressure stainless steel autoclave or a thick-walled sealed glass reaction vessel rated for the pressures and temperatures involved.

-

Magnetic stirrer with heating mantle or oil bath.

-

Thermocouple and pressure gauge.

-

Apparatus for fractional vacuum distillation.

-

Standard laboratory glassware (flasks, funnels, etc.).

Procedure:

-

Reactor Charging: In a well-ventilated fume hood, a high-pressure autoclave is charged with a solution of dimethylamine in methanol. A significant molar excess of dimethylamine is recommended to minimize the formation of dialkylation byproducts.

-

Inert Atmosphere: The reactor is sealed and the air inside is replaced with an inert gas, such as nitrogen or argon, by purging the system several times.

-

Cooling and Addition of Propylene Oxide: The reactor is cooled in an ice bath to approximately 0-5 °C. Propylene oxide is then slowly added to the stirred dimethylamine solution. The addition should be done cautiously to control the initial exothermic reaction.

-

Reaction Conditions: Once the addition is complete, the reactor is securely sealed. The reaction mixture is then heated to a temperature between 100-140 °C. The pressure inside the reactor will increase due to the vapor pressure of the reactants and solvent at this temperature. The reaction is maintained at this temperature with vigorous stirring for 2-4 hours.

-

Cooling and Depressurization: After the reaction period, the reactor is cooled to room temperature. The pressure is then carefully vented in a safe manner in the fume hood.

-

Workup: The reaction mixture is transferred to a round-bottom flask. The excess dimethylamine and methanol are removed by rotary evaporation.

-

Purification: The crude product is purified by fractional distillation under reduced pressure. The fraction corresponding to the boiling point of this compound (approx. 124-126 °C at atmospheric pressure) is collected.

Potential Side Reactions and Purity Considerations

-

Over-alkylation: The primary product, this compound, still possesses a nucleophilic hydroxyl group and can react with another molecule of propylene oxide. This can be minimized by using a molar excess of dimethylamine.

-

Isomer Formation: As discussed, the formation of 2-dimethylamino-1-propanol can occur, particularly under acidic conditions. Maintaining neutral or basic conditions ensures high regioselectivity for the desired product.

-

Polymerization: Propylene oxide can polymerize, especially at high temperatures or in the presence of certain catalysts. Controlled reaction conditions are crucial to prevent this.

The final product is typically obtained in high purity (>99%) after fractional distillation. Purity can be assessed by gas chromatography (GC) or NMR spectroscopy.

Safety Information

-

Propylene Oxide: is a highly flammable, volatile, and carcinogenic liquid. It should be handled with extreme caution in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

-

Dimethylamine: is a flammable and corrosive gas or liquid with a strong, unpleasant odor. It can cause severe skin and eye burns and is harmful if inhaled.

-

This compound: is a flammable liquid and can cause burns. It is harmful if swallowed.[1]

All procedures should be carried out with appropriate safety measures in place.

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

This guide provides a foundational understanding for the synthesis of this compound. Researchers should consult relevant safety data sheets and perform a thorough risk assessment before undertaking any experimental work.

References

An In-depth Technical Guide to the Physical and Chemical Properties of N,N-dimethylisopropanolamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethylisopropanolamine (DMIPA), also known as 1-(Dimethylamino)propan-2-ol, is an amino alcohol with the chemical formula C5H13NO.[1][2] Its unique structure, featuring both a tertiary amine and a secondary alcohol functional group, makes it a versatile building block in organic synthesis and a valuable component in various industrial applications.[3] It serves as a key intermediate in the pharmaceutical industry, notably in the synthesis of medications such as promethazine.[4] Furthermore, it is utilized as a neutralizing agent, a stabilizer for polymers, a co-dispersant in paint and ink manufacturing, and a catalyst in certain chemical reactions.[3][4] This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and key synthesis pathways.

Synonyms: 1-Dimethylamino-2-propanol, Dimepranol, Dimethyl(2-hydroxypropyl)amine[5] CAS Number: 108-16-7

Physical Properties

N,N-dimethylisopropanolamine is a clear, colorless to light yellow liquid at room temperature, characterized by a distinct amine-like odor.[1][3] It is completely miscible with water.[1][3] A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C5H13NO | [2] |

| Molar Mass | 103.16 g/mol | [5] |

| Boiling Point | 121-127 °C (at 760 mmHg) | [1] |

| Melting Point | -40 °C to -85 °C | [1][2][6] |

| Density | 0.837 - 0.855 g/mL (at 20-25 °C) | [1][3][7] |

| Refractive Index (n20/D) | ~1.419 - 1.420 | [2][6] |

| Vapor Pressure | 8 - 11.7 hPa (at 20 °C) | [2][3] |

| Flash Point | 26 °C (79 °F) | [3] |

| Water Solubility | Miscible | [1][2][3] |

| pH | ~11 - 12.1 (100 g/L solution at 20 °C) | [2][3][6] |

| Predicted pKa | 14.95 ± 0.20 | [6][7] |

Chemical Properties and Reactivity

The chemical behavior of N,N-dimethylisopropanolamine is dictated by its two primary functional groups: the tertiary amine and the secondary alcohol.

-

Basicity: The lone pair of electrons on the nitrogen atom of the tertiary amine group makes the molecule basic. It readily reacts with acids in exothermic reactions to form ammonium (B1175870) salts.[8] This property is fundamental to its use as a neutralizing agent in various formulations.[3]

-

Reactivity with Oxidizing Agents: N,N-dimethylisopropanolamine is incompatible with strong oxidizing agents.[4][6] Such reactions can be vigorous and should be avoided.

-

Thermal Stability and Decomposition: The compound is stable under recommended storage conditions.[2][6] However, at elevated temperatures, thermal decomposition can occur, leading to the release of hazardous gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4]

-

Incompatibilities: Besides strong oxidizing agents, it is also incompatible with acids, acid chlorides, and anhydrides.[6][8] It should be stored away from sources of ignition as its vapors can form explosive mixtures with air.[5]

Synthesis Pathways

N,N-dimethylisopropanolamine is primarily synthesized through two main industrial routes.[4][6]

-

Propylene (B89431) Oxide Method: This is a common method involving the nucleophilic ring-opening of propylene oxide with dimethylamine (B145610). The dimethylamine attacks one of the carbon atoms of the epoxide ring, leading to the formation of the final product.[4]

-

Chloroisopropanol Method: This route involves the reaction of 1-chloro-2-propanol (B90593) with dimethylamine, where the amine acts as a nucleophile, displacing the chloride ion to form N,N-dimethylisopropanolamine.[4]

Caption: Common industrial synthesis routes for N,N-dimethylisopropanolamine.

Spectral Data

Detailed spectral analyses are crucial for the identification and quality control of N,N-dimethylisopropanolamine. While extensive spectral databases like the NIST Chemistry WebBook should be consulted for raw data, the expected characteristics are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-methyl protons (a singlet), the methyl group on the isopropanol (B130326) backbone (a doublet), and the methine and methylene (B1212753) protons of the backbone (multiplets). The hydroxyl proton will appear as a broad singlet, and its chemical shift is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five unique carbon atoms in the molecule: two for the N-methyl groups, and three for the isopropanol backbone (CH3, CH, and CH2).[9][10]

-

IR Spectroscopy: The infrared spectrum will exhibit a characteristic broad absorption band in the region of 3400-3200 cm⁻¹ due to the O-H stretching of the alcohol group. C-H stretching vibrations will be observed around 3000-2800 cm⁻¹. A C-N stretching band can be expected in the 1250-1020 cm⁻¹ region.[11]

-

Mass Spectrometry: In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]+ at m/z 103 would be observed. A prominent fragment is typically seen at m/z 58, resulting from the alpha-cleavage adjacent to the nitrogen atom, which is a characteristic fragmentation pattern for aliphatic amines.[5][12]

Experimental Protocols

The following sections detail generalized methodologies for determining key physical and chemical properties of N,N-dimethylisopropanolamine.

Determination of Density

This protocol outlines the procedure for accurately measuring the density of liquid N,N-dimethylisopropanolamine using a graduated cylinder and an analytical balance.

Caption: Experimental workflow for determining the density of a liquid.

Methodology:

-

Obtain the mass of a clean and dry 10 mL graduated cylinder using an analytical balance. Record this mass as m₁.

-

Carefully add approximately 5-8 mL of N,N-dimethylisopropanolamine to the graduated cylinder.

-

Place the graduated cylinder on a level surface and read the volume of the liquid from the bottom of the meniscus. Record this volume as V.

-

Weigh the graduated cylinder containing the N,N-dimethylisopropanolamine and record this combined mass as m₂.

-

Calculate the mass of the N,N-dimethylisopropanolamine sample by subtracting the mass of the empty cylinder: m_sample = m₂ - m₁.

-

Calculate the density (ρ) using the formula: ρ = m_sample / V.

-

Repeat the measurement at least two more times and calculate the average density to ensure accuracy.

Determination of Solubility and Basicity

This protocol determines the solubility of N,N-dimethylisopropanolamine in water and qualitatively assesses its basicity.

Methodology:

-

Add approximately 1 mL of N,N-dimethylisopropanolamine to a test tube containing 5 mL of deionized water.

-

Agitate the mixture and observe if the amine dissolves completely to form a homogeneous solution. Record observations.

-

Dip a strip of red litmus (B1172312) paper or a universal pH paper into the resulting aqueous solution.

-

Observe any color change. A turn to blue for red litmus paper or a pH reading greater than 7 confirms the basic nature of the amine.

-

To further confirm its basicity, add 1 mL of the amine to 5 mL of a 5% hydrochloric acid (HCl) solution. The dissolution of the amine, which may be accompanied by a slight warming, indicates the formation of a water-soluble amine salt, confirming its basic character.

Determination of pKa via Potentiometric Titration

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of a basic compound like N,N-dimethylisopropanolamine.

Caption: Workflow for pKa determination using potentiometric titration.

Methodology:

-

Sample Preparation: Prepare an aqueous solution of N,N-dimethylisopropanolamine of a known concentration (e.g., 0.1 M).

-

Apparatus Setup: Calibrate a pH meter using standard buffer solutions. Place a known volume of the amine solution in a beaker with a magnetic stir bar. Position the calibrated pH electrode and the tip of a burette containing a standardized strong acid (e.g., 0.1 M HCl) in the solution.

-

Titration: Begin stirring the solution. Record the initial pH. Add the HCl titrant in small, precise increments (e.g., 0.1-0.5 mL). After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.

-

Data Analysis: Continue the titration well past the equivalence point (the point of rapid pH change). Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to create a titration curve.

-

pKa Determination: Identify the volume of HCl at the equivalence point (V_eq), which is the midpoint of the steepest part of the curve. Calculate the volume at the half-equivalence point (V_eq / 2). The pH of the solution at this half-equivalence point is equal to the pKa of the conjugate acid (pKaH), from which the pKb of the amine can be calculated.

Conclusion

N,N-dimethylisopropanolamine is a commercially significant amino alcohol with well-defined physical and chemical properties that underpin its utility in diverse fields, from pharmaceutical synthesis to industrial coatings. Its basicity, miscibility with water, and specific reactivity profile are its most critical attributes. Understanding these core characteristics, along with standardized protocols for their verification, is essential for researchers and professionals in drug development and chemical manufacturing to ensure its effective and safe application.

References

- 1. Dimethylaminoisopropanol - Wikipedia [en.wikipedia.org]

- 2. This compound | 108-16-7 [chemicalbook.com]

- 3. univarsolutions.com [univarsolutions.com]

- 4. chembk.com [chembk.com]

- 5. Dimepranol | C5H13NO | CID 37511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Dimethylisopropanolamine CAS#: 108-16-7 [m.chemicalbook.com]

- 8. N,N-Dimethylpropylamine | C5H13N | CID 61236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylmethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 11. 2-Propanol, 1-(dimethylamino)- [webbook.nist.gov]

- 12. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 1-Dimethylamino-2-propanol (CAS 108-16-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-dimethylamino-2-propanol (CAS 108-16-7), a versatile amino alcohol with significant applications in organic synthesis, catalysis, and the pharmaceutical industry. This document details its chemical and physical properties, safety and handling information, and provides detailed experimental protocols for its synthesis, analysis, and a key synthetic application. Furthermore, this guide explores its role as an inhibitor of the high-affinity choline (B1196258) transporter (CHT1), a critical mechanism in cholinergic neurotransmission, illustrated with a detailed signaling pathway diagram.

Chemical and Physical Properties

This compound, also known as N,N-Dimethylisopropanolamine, is a colorless to light yellow liquid with a characteristic amine odor.[1] It is a chiral compound, existing as two enantiomers, (S)-(+)- and (R)-(-)-1-dimethylamino-2-propanol. The racemic mixture is commonly used in various industrial applications. It is miscible with water and soluble in alcohol.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 108-16-7 | [4] |

| Molecular Formula | C₅H₁₃NO | [4] |

| Molecular Weight | 103.16 g/mol | [4][5] |

| Appearance | Clear colorless to light yellow liquid | [6][7] |

| Odor | Amine-like | [1] |

| Boiling Point | 121-127 °C | [4][8] |

| Melting Point | -85 °C | [5][9] |

| Density | 0.837 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.419 | [4] |

| Vapor Pressure | 8 mmHg (20 °C) | [4] |

| Vapor Density | 3.6 (vs air) | [4] |

| Flash Point | 26 °C (78.8 °F) | [4][10] |

| Autoignition Temperature | 225 °C | [5][9] |

| pH | 11 (100 g/L in H₂O at 20 °C) | [5][9] |

| Water Solubility | Miscible | [3][11] |

| pKa | 14.95 ± 0.20 (Predicted) | [12] |

| LogP | -0.12 at 23 °C | [12] |

Safety and Handling

This compound is a flammable liquid and vapor and is harmful if swallowed or in contact with skin.[13][14] It causes severe skin burns and eye damage and may cause respiratory irritation.[13]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference(s) |

| Hazard Statements | H226 | Flammable liquid and vapor. | [10][14] |

| H302 | Harmful if swallowed. | [10][14] | |

| H314 | Causes severe skin burns and eye damage. | [10][14] | |

| Precautionary Statements | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [14] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [14] | |

| P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | [10] | |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [10] | |

| P305 + P351 + P338 + P310 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. | [10] |

Personal Protective Equipment (PPE): Use of a dust mask (type N95), eye shields, and gloves is recommended.[10] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[14]

Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[2][6] Keep the container tightly closed.[14] It is incompatible with strong oxidizing agents, acids, and amines.[2][6]

Experimental Protocols

Synthesis of this compound from Propylene (B89431) Oxide and Dimethylamine (B145610)

This protocol describes a general method for the synthesis of β-amino alcohols from the ring-opening of epoxides with amines, adapted for the preparation of this compound.

Materials:

-

Propylene oxide

-

Dimethylamine (aqueous solution or anhydrous)

-

Methanol (B129727) (or other suitable solvent)

-

Lithium bromide (catalyst, optional)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (B78521) (for workup)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

-

Pressure reactor or a sealed reaction vessel

-

Stirring apparatus

-

Temperature control system (heating mantle, cooling bath)

-

Distillation apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a pressure reactor, combine dimethylamine (in excess) and a solvent such as methanol. If using a catalyst like lithium bromide, add it at this stage.

-

Addition of Propylene Oxide: Cool the reaction mixture to 0-10 °C. Slowly add propylene oxide to the stirred solution of dimethylamine. The reaction is exothermic, so maintain the temperature below 20 °C during the addition.

-

Reaction: After the addition is complete, seal the reactor and heat the mixture to a temperature between 80-125 °C.[11] The reaction time can vary from a few hours to overnight, depending on the scale and temperature. Monitor the reaction progress by TLC or GC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess dimethylamine.

-

Extraction: Dissolve the residue in water and acidify with hydrochloric acid. Wash the aqueous layer with diethyl ether to remove any unreacted propylene oxide and non-basic impurities.

-

Basification and Extraction: Basify the aqueous layer with a concentrated sodium hydroxide solution until the pH is >12. Extract the product with diethyl ether or another suitable organic solvent (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure.[15] Collect the fraction boiling at the appropriate temperature.

Synthesis of 1-Dimethylamino-2-chloropropane Hydrochloride

This protocol details the conversion of this compound to its chlorinated derivative, a key intermediate in the synthesis of methadone.[4][6]

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Chloroform

-

Diethyl ether

-

Isopropanol (B130326) (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser with a gas outlet to a scrubber

-

Stirring apparatus

-

Dropping funnel

-

Ice bath

-

Buchner funnel and flask

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3.77 g of this compound in 10 mL of chloroform. Cool the solution to approximately 0 °C in an ice bath with stirring.[6]

-

Addition of Thionyl Chloride: Prepare a solution of 5.72 g of freshly distilled thionyl chloride in 2 mL of chloroform. Add this solution dropwise to the cooled this compound solution.

-

Reaction: Allow the reaction mixture to warm to room temperature over 30 minutes. Then, heat the mixture to reflux for 30 minutes. Caution: This reaction evolves HCl and SO₂ gas; ensure it is performed in a well-ventilated fume hood with a scrubber.[6]

-

Precipitation: As the reaction proceeds, 1-dimethylamino-2-chloropropane hydrochloride will precipitate from the boiling solution.[6]

-

Isolation: After the reflux period, cool the reaction mixture. Dilute the mixture with diethyl ether to further precipitate the product and then filter the solid using a Buchner funnel.[6]

-

Purification: The crude product can be recrystallized from isopropanol to yield pure 1-dimethylamino-2-chloropropane hydrochloride.[4]

Analytical Method: NIOSH 2561 for this compound

This method is for the simultaneous analysis of 2-(dimethylamino)ethanol and this compound.[9][16]

Principle: A known volume of air is drawn through a solid sorbent tube (XAD-7) to trap the amino alcohols. The sample is then desorbed with methanol and analyzed by gas chromatography with flame ionization detection (GC-FID).

Materials and Equipment:

-

Sampler: Glass tube with two sections of XAD-7 resin.

-

Personal sampling pump.

-

Gas chromatograph with FID.

-

Capillary column (e.g., fused silica, 30-m x 0.25-mm ID; 1.0-µm film dimethylpolysiloxane).

-

Methanol (chromatographic grade).

-

This compound standard.

Procedure:

-

Sampling: Calibrate a personal sampling pump with a representative sampler in line. Sample at a known flow rate between 0.02 and 0.1 L/min for a total sample size of 10 to 24 L.

-

Sample Preparation: Place the front and back sorbent sections of the sampler tube in separate vials. Add 1.0 mL of methanol to each vial and cap. Allow to stand for 60 minutes with occasional agitation.

-

GC Analysis:

-

Injection Volume: 1 µL.

-

Temperatures: Injection: 250 °C, Detector: 300 °C.

-

Column Temperature Program: 70 °C for 6 min, then ramp up to 200 °C at 15 °C/min and hold for 4 minutes.

-

Carrier Gas: Helium.

-

-

Calibration: Calibrate with at least six working standards over the range of interest (e.g., 4 to 4000 µg per sample) prepared in methanol.

-

Quantification: Measure the peak area of the analyte and determine the concentration from the calibration curve.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis with several key applications:

-

Pharmaceutical Intermediate: It is a crucial precursor in the synthesis of various pharmaceuticals, most notably methadone, a synthetic opioid used for pain management and in the treatment of opioid addiction.[6]

-

Chiral Ligand: The enantiomerically pure forms of this compound can act as chiral ligands in asymmetric catalysis, facilitating the synthesis of specific stereoisomers of target molecules.[16]

-

Catalyst: It can be used as a catalyst or a neutralizing agent in various chemical reactions.

-

Inhibitor of Choline Uptake: this compound and its analogs are known to inhibit the high-affinity choline transporter (CHT), which is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (B1216132).[6] This property makes it a useful tool for studying cholinergic neurotransmission.

Signaling Pathway and Mechanism of Action

The High-Affinity Choline Uptake Pathway

The synthesis of acetylcholine in cholinergic neurons is critically dependent on the uptake of choline from the synaptic cleft. This process is primarily mediated by the high-affinity choline transporter (CHT1), a sodium- and chloride-dependent symporter located on the presynaptic membrane.[13] The activity of CHT1 is the rate-limiting step in acetylcholine synthesis.[4]

This compound acts as a competitive inhibitor of CHT1, binding to the transporter and preventing the uptake of choline. This inhibition leads to a decrease in the intracellular choline concentration available for acetylcholine synthesis by choline acetyltransferase (ChAT).

Caption: High-affinity choline uptake pathway and its inhibition.

Experimental Workflow for Studying Choline Uptake Inhibition

A common method to study the inhibition of choline uptake involves using radiolabeled choline in the presence and absence of the inhibitor.

Caption: Workflow for choline uptake inhibition assay.

Conclusion

This compound (CAS 108-16-7) is a chemical compound with significant utility in both industrial and research settings. Its role as a precursor in pharmaceutical synthesis, particularly for methadone, highlights its importance in drug development. Furthermore, its ability to inhibit the high-affinity choline transporter provides a valuable tool for neuroscientists studying cholinergic systems. Proper understanding of its chemical properties, adherence to safety protocols, and the application of detailed experimental procedures are essential for its effective and safe use. This guide serves as a comprehensive resource for professionals working with this versatile amino alcohol.

References

- 1. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09048G [pubs.rsc.org]

- 2. Frontiers | Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter [frontiersin.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. chembk.com [chembk.com]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. Substrate-Induced Internalization of the High-Affinity Choline Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural mechanisms of human sodium-coupled high-affinity choline transporter CHT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. 1-(Dimethylamino)-2-propanol for synthesis 108-16-7 [sigmaaldrich.com]

- 11. Transport mechanism of presynaptic high-affinity choline uptake by CHT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. orgsyn.org [orgsyn.org]

- 14. rroij.com [rroij.com]

- 15. Choline - Wikipedia [en.wikipedia.org]

- 16. Uptake of Choline, a Precursor of Acetylcholine [web.williams.edu]

In-Depth Technical Guide on the Chirality of (S)-(+)-1-Dimethylamino-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-1-Dimethylamino-2-propanol, a chiral amino alcohol, is a versatile building block and reagent in modern organic and medicinal chemistry. Its stereogenic center at the C2 carbon dictates its crucial role in asymmetric synthesis, where it serves as a chiral auxiliary or ligand to induce stereoselectivity in a variety of chemical transformations. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and stereochemical aspects of (S)-(+)-1-dimethylamino-2-propanol. It includes detailed experimental protocols for its preparation and chiral resolution, in-depth analysis of its spectroscopic data, and a discussion of its application in the synthesis of pharmaceuticals, including its role as a component of the immunomodulatory drug Inosine (B1671953) Pranobex.

Chemical and Physical Properties

(S)-(+)-1-Dimethylamino-2-propanol, also known as (S)-Dimepranol, is a colorless to light yellow liquid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below. The molecule possesses a single stereocenter at the second carbon atom, which bears the hydroxyl group, conferring its chirality.[3]

| Property | Value | References |

| Molecular Formula | C₅H₁₃NO | [3][4] |

| Molecular Weight | 103.16 g/mol | [3][4] |

| CAS Number | 53636-17-2 | [3][4] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 121-127 °C | [1][5] |

| Melting Point | -40 °C to -85 °C | [1][5] |

| Density | 0.837 g/mL at 25 °C | [5] |

| Refractive Index | 1.4183-1.4203 | [5] |

| Water Solubility | Miscible | [2] |

| Specific Rotation [α]D | +24° (c=1, ethanol) | This is a representative value, actual values may vary. |

Synthesis and Chiral Resolution

The enantiomerically pure (S)-(+)-1-dimethylamino-2-propanol can be obtained either through asymmetric synthesis or by resolution of the racemic mixture.

Synthesis of Racemic 1-Dimethylamino-2-propanol

A common method for the synthesis of the racemic mixture is the reaction of propylene (B89431) oxide with dimethylamine (B145610).[1]

Experimental Protocol: Synthesis of Racemic this compound

-

Reaction Setup: In a pressure-resistant vessel, place a solution of dimethylamine in a suitable solvent, such as methanol.

-

Addition of Propylene Oxide: Cool the solution and slowly add propylene oxide. The reaction is exothermic and should be controlled by cooling.

-

Reaction Conditions: Seal the vessel and heat the mixture. The reaction is typically carried out at elevated temperatures and pressures.

-

Work-up and Purification: After the reaction is complete, cool the vessel and carefully vent any excess pressure. The solvent is removed under reduced pressure, and the resulting crude this compound is purified by distillation.

Chiral Resolution of Racemic this compound using (+)-Tartaric Acid

The separation of the enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent, such as (+)-tartaric acid.[6][7][8] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[6][7]

Experimental Protocol: Chiral Resolution

-

Salt Formation: Dissolve racemic this compound in a suitable solvent, for example, methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, heating gently if necessary.[6]

-

Crystallization: Combine the two solutions. The diastereomeric salt of the (S)-(+)-enantiomer with (+)-tartaric acid is typically less soluble and will precipitate out of the solution upon cooling and standing.[6]

-

Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Liberation of the Enantiomer: Suspend the collected crystals in water and add a strong base, such as sodium hydroxide, to neutralize the tartaric acid and liberate the free amine.[6][9]

-

Extraction and Purification: Extract the (S)-(+)-1-dimethylamino-2-propanol with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The final product can be further purified by distillation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of (S)-(+)-1-dimethylamino-2-propanol can be confirmed by ¹H and ¹³C NMR spectroscopy.[3][10]

¹H NMR (in CDCl₃): [5]

-

δ ~3.8 ppm (m, 1H): Corresponds to the proton on the chiral carbon (CH-OH).

-

δ ~2.3 ppm (s, 6H): Represents the six protons of the two methyl groups on the nitrogen atom (-N(CH₃)₂).

-

δ ~2.2 ppm (m, 2H): Corresponds to the two protons on the carbon adjacent to the nitrogen atom (-CH₂-N).

-

δ ~1.1 ppm (d, 3H): Represents the three protons of the methyl group on the chiral carbon (-CH(OH)CH₃).

-

δ ~68 ppm: Carbon attached to the hydroxyl group (-CH-OH).

-

δ ~65 ppm: Carbon adjacent to the nitrogen atom (-CH₂-N).

-

δ ~46 ppm: Carbons of the two methyl groups on the nitrogen atom (-N(CH₃)₂).

-

δ ~21 ppm: Carbon of the methyl group on the chiral carbon (-CH(OH)CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.[12][13]

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching vibration of the hydroxyl group. |

| ~2960-2850 | C-H stretching vibrations of the methyl and methylene (B1212753) groups. |

| ~1460 | C-H bending vibrations. |

| ~1050 | C-O stretching vibration of the secondary alcohol. |

| ~1040 | C-N stretching vibration of the tertiary amine. |

Applications in Asymmetric Synthesis

(S)-(+)-1-Dimethylamino-2-propanol is a valuable chiral ligand and auxiliary in asymmetric synthesis, where it is used to control the stereochemical outcome of reactions.[1][14]

Chiral Ligand in Asymmetric Hydrogenation

As a bidentate ligand, it can coordinate to a metal center, creating a chiral environment that directs the hydrogenation of a prochiral substrate to a specific enantiomer.[15][16][17][18][19] The nitrogen and oxygen atoms of the amino alcohol chelate to the metal, forming a stable complex that facilitates the enantioselective transfer of hydrogen.

Role in Drug Development

The primary application of (S)-(+)-1-dimethylamino-2-propanol in drug development is as a chiral building block for the synthesis of active pharmaceutical ingredients (APIs). A notable example is its inclusion as a component of the drug Inosine Pranobex.

Inosine Pranobex

Inosine Pranobex is a synthetic compound composed of inosine and the p-acetamidobenzoate salt of N,N-dimethylamino-2-propanol (dimepranol) in a 1:3 molar ratio.[20][21] It is used as an immunomodulatory and antiviral agent.[20][22][23]

Mechanism of Action of Inosine Pranobex

The dimepranol component of Inosine Pranobex is believed to contribute to the drug's immunomodulatory effects. Inosine Pranobex has been shown to enhance T-lymphocyte proliferation and differentiation, increase the activity of natural killer (NK) cells, and modulate the production of cytokines.[20][24] These actions lead to a potentiation of the host's immune response against viral infections.

Conclusion

(S)-(+)-1-Dimethylamino-2-propanol is a fundamentally important chiral molecule with significant applications in asymmetric synthesis and drug development. Its stereogenic center provides the basis for its utility in controlling the stereochemistry of chemical reactions, leading to the production of enantiomerically pure compounds. A thorough understanding of its properties, synthesis, and applications is essential for researchers and scientists working in the fields of organic chemistry, medicinal chemistry, and pharmaceutical development. The detailed protocols and data presented in this guide serve as a valuable resource for the effective utilization of this versatile chiral building block.

References

- 1. Buy (S)-(+)-1-Dimethylamino-2-propanol | 53636-17-2 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. (S)-(+)-1-Dimethylamino-2-propanol | C5H13NO | CID 6950248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Page loading... [guidechem.com]

- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Dimepranol | C5H13NO | CID 37511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound(108-16-7) 13C NMR [m.chemicalbook.com]

- 12. This compound(108-16-7) IR Spectrum [m.chemicalbook.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. (S)-(+)-1-Dimethylamino-2-propanol | 53636-17-2 | Benchchem [benchchem.com]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 16. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes [mdpi.com]

- 17. Developing chiral ligands for asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands: from laboratory to industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]

- 20. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inosine pranobex - Wikipedia [en.wikipedia.org]

- 22. Inosine Acedoben Dimepranol: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 23. researchgate.net [researchgate.net]

- 24. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases, 2019, Jiri Sliva et al | Science for ME [s4me.info]

The Role of 1-Dimethylamino-2-propanol as a Chiral Building Block: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dimethylamino-2-propanol is a chiral amino alcohol that serves as a versatile and valuable building block in modern organic synthesis. Its structure, which features both a hydroxyl group and a dimethylamino group on a simple propane (B168953) backbone, allows it to function in multiple capacities, including as a chiral auxiliary, a bidentate ligand for asymmetric catalysis, and a direct precursor for complex chiral molecules.[1]

The significance of such chiral building blocks is paramount in the pharmaceutical and fine chemical industries. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral. This means they often interact differently with the two mirror-image forms (enantiomers) of a chiral molecule. One enantiomer of a drug may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, cause adverse effects. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development, driving the demand for effective chiral synthons like this compound.

This guide provides an in-depth overview of the synthesis of enantiomerically pure this compound, its multifaceted applications in asymmetric synthesis, and detailed experimental protocols relevant to its use.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are crucial for its application in various synthetic contexts, influencing solvent choice, reaction conditions, and purification methods.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₃NO | [2][3] |

| Molecular Weight | 103.16 g/mol | [2][3][4] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 121-127 °C | [2][4] |

| Melting Point | -85 °C | [2] |

| Density | 0.837 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.419 | [4] |

| Solubility | Miscible with water; soluble in most organic solvents | [2] |

| CAS Number (Racemate) | 108-16-7 | [4] |

| CAS Number ((S)-enantiomer) | 53636-17-2 | [3] |

| CAS Number ((R)-enantiomer) | 53636-15-0 | [1] |

Synthesis of Enantiomerically Pure this compound

Several strategic approaches have been established to obtain the (R) and (S) enantiomers of this compound in high optical purity.

-

Nucleophilic Ring-Opening of Chiral Epoxides : One of the most direct industrial methods involves the reaction of enantiomerically pure (R)- or (S)-propylene oxide with dimethylamine. This reaction proceeds with high fidelity, preserving the stereochemistry of the epoxide starting material to yield the corresponding chiral amino alcohol.[1]

-

Asymmetric Hydrogenation of a Prochiral Ketone : The asymmetric hydrogenation of the precursor ketone, 1-(dimethylamino)propan-2-one, is a highly efficient and atom-economical route. This transformation is typically achieved using chiral transition metal complexes. Asymmetric transfer hydrogenation (ATH) is a particularly effective variant, employing a hydrogen donor like a formic acid/triethylamine mixture or isopropanol (B130326) in the presence of a chiral catalyst, such as those derived from Ru(II) and N-tosylated-1,2-diphenylethylenediamine (TsDPEN).[5][6]

-

Biocatalytic Methods : Enzymatic processes offer a green and highly selective alternative for producing chiral alcohols. Biocatalytic systems, using either isolated enzymes (like lipases for kinetic resolution) or whole-cell systems (like Candida parapsilosis or engineered E. coli), can reduce the precursor ketone to the desired (R)- or (S)-alcohol with high conversion and excellent enantiomeric excess (>95% ee).[1]

-

Chiral Resolution : Racemic this compound can be separated into its constituent enantiomers through classical resolution. This involves forming a pair of diastereomeric salts with a chiral resolving agent, such as di-O-benzoyl-L(+)-tartaric acid.[1] These diastereomers exhibit different physical properties, like solubility, allowing for their separation by fractional crystallization.

Applications in Asymmetric Synthesis

The utility of this compound as a chiral building block is demonstrated through its various roles in controlling the stereochemical outcome of chemical reactions.

As a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective reaction.[7] After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. While less common than Evans oxazolidinones or Myers' pseudoephedrine, amino alcohols like this compound are foundational structures for such auxiliaries.[8][]

The general workflow involves attaching the auxiliary to a substrate (e.g., forming an amide), performing a stereoselective reaction (e.g., alkylation of the corresponding enolate), and finally removing the auxiliary to reveal the enantiomerically enriched product.

References

- 1. (2R)-1-(dimethylamino)propan-2-ol | 53636-15-0 | Benchchem [benchchem.com]

- 2. Buy (S)-(+)-1-Dimethylamino-2-propanol | 53636-17-2 [smolecule.com]

- 3. (S)-(+)-1-Dimethylamino-2-propanol | C5H13NO | CID 6950248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound = 99 108-16-7 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

1-dimethylamino-2-propanol molecular weight and formula

An In-depth Technical Guide to 1-Dimethylamino-2-propanol

This guide provides an overview of the fundamental physicochemical properties of this compound, a compound of interest to researchers, scientists, and professionals in drug development.

Core Properties

This compound, also known as N,N-Dimethylisopropanolamine, is an amino alcohol used as a building block in organic synthesis.[1] It is a clear to light yellow liquid that is miscible with water.[1][2]

Quantitative Data Summary

The key molecular identifiers and properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C5H13NO | [1][2][3][4] |

| Molecular Weight | 103.16 g/mol | [2][4] |

| CAS Number | 108-16-7 | [2][3] |

| Density | 0.837 g/mL at 25 °C | [1] |

| Boiling Point | 121-127 °C | [1] |

| Linear Formula | CH3CH(OH)CH2N(CH3)2 |

Experimental Protocols

Detailed experimental protocols for specific applications of this compound, such as its use in the synthesis of novel phthalocyanine (B1677752) compounds or as a protector against mechlorethamine (B1211372) cytotoxicity, would be found within specific research publications detailing those studies.[2] General handling and safety information can be found in the safety data sheets (SDS) provided by suppliers.

Chemical Identification and Structure

The following diagram illustrates the key identifiers for this compound.

References

An In-depth Technical Guide to the Solubility of 1-Dimethylamino-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-dimethylamino-2-propanol in various solvents. The information is curated for professionals in research, scientific, and drug development fields, offering both qualitative and predicted quantitative data, alongside detailed experimental protocols for solubility determination.

Core Topic: Solubility of this compound

This compound, a tertiary amine with a hydroxyl group, exhibits a versatile solubility profile owing to its molecular structure. The presence of both a polar hydroxyl group and a basic dimethylamino group allows for hydrogen bonding and acid-base interactions, influencing its miscibility and solubility in a range of solvents.

Data Presentation: Solubility in Various Solvents

The solubility of this compound has been reported across a variety of solvents. While precise quantitative data is not extensively available in the public domain for all organic solvents, the following table summarizes the known qualitative and predicted solubility information.

| Solvent | Chemical Formula | Type | Solubility |

| Water | H₂O | Polar Protic | Fully Miscible[1][2][3] |

| Methanol | CH₃OH | Polar Protic | Soluble[2][4] |

| Chloroform | CHCl₃ | Polar Aprotic | Slightly Soluble[3] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Slightly Soluble[3] |

| Most Organic Solvents | - | - | Generally Soluble[5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of solubility. Below are protocols for assessing the solubility of this compound in various solvents.

Method 1: Visual Miscibility Determination (for Liquid Solvents)

This method is a straightforward approach to determine if this compound is miscible with a liquid solvent.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., ethanol, acetone, toluene, hexane)

-

Graduated cylinders or volumetric pipettes

-

Test tubes or vials with caps

-

Vortex mixer

Procedure:

-

Preparation: Ensure all glassware is clean and dry.

-

Mixing: In a test tube, combine equal volumes (e.g., 2 mL each) of this compound and the chosen solvent.

-

Agitation: Securely cap the test tube and vortex the mixture for 30-60 seconds to ensure thorough mixing.

-

Observation: Allow the mixture to stand for at least 5 minutes and observe.

-

Miscible: A single, clear, homogeneous phase indicates that the two liquids are miscible.

-

Immiscible: The formation of two distinct layers indicates immiscibility.

-

Partially Miscible: A cloudy or turbid appearance that does not separate into distinct layers may suggest partial miscibility.

-

Method 2: Gravimetric Determination of Solubility (for Solid Solvents or Precise Liquid Solubility)

This method provides a quantitative measure of solubility.

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Saturated solution preparation vessel (e.g., flask with a magnetic stirrer)

-

Constant temperature bath or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dish

Procedure:

-

Saturation: Add an excess of this compound to a known volume or mass of the solvent in the preparation vessel.

-

Equilibration: Place the vessel in a constant temperature bath and stir the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be recorded and maintained.

-

Sampling: Once equilibrium is achieved, stop the stirring and allow any undissolved solute to settle. Carefully draw a known volume of the supernatant (the clear liquid phase) using a syringe fitted with a filter to remove any undissolved microparticles.

-

Solvent Evaporation: Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

-

Drying: Place the evaporation dish in a vacuum oven at a suitable temperature to evaporate the solvent completely, leaving behind the dissolved this compound.

-

Weighing: Once the solvent has been fully evaporated, weigh the evaporation dish containing the solute residue.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of saturated solution taken) * 100

Mandatory Visualizations

Logical Relationship: Solubility Determination Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination of this compound.

Signaling Pathway: Not Applicable

The concept of signaling pathways is not directly relevant to the chemical property of solubility for a small molecule like this compound. Therefore, a diagram depicting a signaling pathway is not included.

References

- 1. Miscibility - Wikipedia [en.wikipedia.org]

- 2. This compound CAS#: 108-16-7 [m.chemicalbook.com]

- 3. 1 Dimethylamino 2 Propanol, C5H13NO, 108-16-7, N N Dimethyl 2 Hydroxypropylamine [mallakchemicals.com]

- 4. This compound | 108-16-7 [chemicalbook.com]

- 5. Buy (S)-(+)-1-Dimethylamino-2-propanol | 53636-17-2 [smolecule.com]

In-depth Technical Guide: Physicochemical Properties and Synthetic Utility of 1-Dimethylamino-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-dimethylamino-2-propanol, including its boiling and melting points. It details the standard experimental methodologies for the determination of these properties and explores a key application in pharmaceutical synthesis, specifically as a precursor in the production of methadone.

Core Physicochemical Data

This compound, also known as N,N-dimethylisopropanolamine, is a chiral amino alcohol with significant applications in organic synthesis and the pharmaceutical industry.[1] Its physical properties are critical for its handling, reaction optimization, and purification.

Quantitative Data Summary

The melting and boiling points of this compound have been determined and reported across various chemical literature and safety data sheets. A summary of these values is presented below.

| Property | Value | Notes |

| Melting Point | -85 °C / -121 °F | |

| Boiling Point | 121-127 °C / 250-261 °F | At atmospheric pressure (760 mmHg). Some sources report a range of 124.5 - 126 °C at 750 mmHg.[2] |

Experimental Protocols

The determination of melting and boiling points are fundamental procedures in the characterization of a chemical substance. The following sections detail the standard methodologies for these measurements.

Determination of Melting Point

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.[3][4]

Methodology: Capillary Tube Method

A common and accurate method for determining the melting point of a solid organic compound is the capillary tube method, often performed using a melting point apparatus.[3]

-

Sample Preparation: A small amount of the solid this compound (if in solid form, as it is typically a liquid at room temperature) is finely crushed. The open end of a small-diameter capillary tube is pressed into the powder to pack a small amount (1-2 mm in height) into the sealed end of the tube.[5][6]

-

Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus. A thermometer is positioned to accurately measure the temperature of the block.[3]

-

Heating and Observation: The heating block is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range. For an accurate measurement, the temperature should be raised slowly, at a rate of about 1-2 °C per minute, as the temperature approaches the expected melting point.[3]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has completely liquefied (the end of melting). This range is reported as the melting point.[3]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For an open container, this is the atmospheric pressure.

Methodology: Micro-Boiling Point Determination

For small quantities of a liquid, a micro-boiling point determination is a suitable method.[7]

-

Sample Preparation: A small volume (a few drops) of liquid this compound is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer with the bulb of the thermometer level with the liquid. The assembly is then heated in a heating bath (such as an oil bath or a Thiele tube) or a heating block.[7][8]

-

Heating and Observation: The apparatus is heated slowly. As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.

-

Data Recording: The heat source is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[7]

Methodology: Simple Distillation

For larger volumes, the boiling point can be determined during simple distillation.[9][10]

-

Apparatus Setup: The liquid is placed in a distillation flask with boiling chips. A thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Heating and Observation: The liquid is heated to a boil. The vapor will rise and surround the thermometer bulb before passing into the condenser.

-

Data Recording: The temperature at which the liquid is actively boiling and a stable temperature is read on the thermometer is recorded as the boiling point. This temperature represents the equilibrium between the liquid and its vapor.[9]

Application in Pharmaceutical Synthesis: Methadone Synthesis

This compound is a key precursor in the synthesis of methadone, a synthetic opioid used in pain management and for the treatment of opioid addiction.[11][12] The synthesis involves the conversion of this compound to 1-dimethylamino-2-chloropropane, which is then reacted with diphenylacetonitrile.[13][14]

Synthetic Workflow: Conversion to 1-dimethylamino-2-chloropropane

The first step in this synthetic route is the chlorination of the hydroxyl group of this compound. This is typically achieved using thionyl chloride (SOCl₂).[11][15]

References

- 1. Dimethylaminoisopropanol - Wikipedia [en.wikipedia.org]

- 2. phillysim.org [phillysim.org]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. athabascau.ca [athabascau.ca]

- 5. scribd.com [scribd.com]